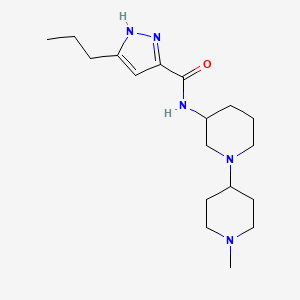![molecular formula C22H30N2O3 B6129275 2-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6129275.png)
2-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}-3-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}-3-methoxyphenol is a chemical compound that has gained significant attention in scientific research. This compound is also known as HET0016, and it is a selective inhibitor of 20-HETE synthesis. 20-HETE is a bioactive lipid that is involved in various physiological processes, including blood pressure regulation, vascular tone, and renal function.
Mecanismo De Acción
HET0016 selectively inhibits the synthesis of 20-HETE by inhibiting the enzyme CYP4A. 20-HETE is a potent vasoconstrictor that plays a crucial role in regulating blood pressure and vascular tone. By inhibiting the synthesis of 20-HETE, HET0016 reduces vasoconstriction and lowers blood pressure. Additionally, 20-HETE has been shown to promote the growth and metastasis of cancer cells. By inhibiting the synthesis of 20-HETE, HET0016 inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
HET0016 has been shown to have various biochemical and physiological effects. In hypertension, HET0016 reduces blood pressure by inhibiting vasoconstriction. In cancer, HET0016 inhibits the growth and metastasis of cancer cells by inhibiting the synthesis of 20-HETE. In ischemic stroke, HET0016 reduces brain damage and improves neurological function by reducing inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HET0016 has several advantages for lab experiments. It is a selective inhibitor of 20-HETE synthesis, which allows for specific inhibition of 20-HETE without affecting other pathways. Additionally, HET0016 is stable and can be easily synthesized in large quantities. However, HET0016 also has some limitations. It has low solubility in water, which can make it challenging to administer in vivo. Additionally, HET0016 has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on HET0016. One area of research is the development of more potent and selective inhibitors of 20-HETE synthesis. Another area of research is the investigation of the role of 20-HETE in other diseases, such as diabetes and kidney disease. Additionally, further research is needed to determine the optimal dosage and administration of HET0016 in vivo. Finally, the potential side effects of HET0016 need to be investigated to determine its safety for clinical use.
Métodos De Síntesis
HET0016 can be synthesized through a multi-step process. The first step involves the reaction of 3-methoxyphenol with benzyl chloroformate to form 3-methoxyphenyl benzoate. The second step involves the reaction of 3-methoxyphenyl benzoate with N-(2-hydroxyethyl)piperazine to form 2-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}-3-methoxyphenol. The final step involves the purification of the compound through column chromatography.
Aplicaciones Científicas De Investigación
HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke. In hypertension, HET0016 has been shown to reduce blood pressure by inhibiting the synthesis of 20-HETE, which is a potent vasoconstrictor. In cancer, HET0016 has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and prostate cancer cells. In ischemic stroke, HET0016 has been shown to reduce brain damage and improve neurological function.
Propiedades
IUPAC Name |
2-[[3-(2-hydroxyethyl)-4-[(4-methylphenyl)methyl]piperazin-1-yl]methyl]-3-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-17-6-8-18(9-7-17)14-24-12-11-23(15-19(24)10-13-25)16-20-21(26)4-3-5-22(20)27-2/h3-9,19,25-26H,10-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURXBKSNOOAZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=C(C=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-dimethoxyphenyl)(1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6129194.png)
![2-{[5-(1-methyl-2-pyrrolidinyl)-2-thienyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6129196.png)
![1-[2-(3-fluorophenyl)ethyl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6129199.png)

![methyl 3-chloro-6-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B6129222.png)

![1-acetyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-4-piperidinamine](/img/structure/B6129234.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B6129247.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6129248.png)
![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B6129251.png)
![1-allyl-4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-pyrrolidinone](/img/structure/B6129283.png)

![2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B6129291.png)
